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Compound of Interest

Compound Name: Hexyl acetate

Cat. No.: B3431046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl
acetate, a common fragrance and flavor agent. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This
document is intended to serve as a valuable resource for researchers and professionals
involved in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR spectra of hexyl acetate are
presented below.

'H NMR Spectroscopic Data

The 'H NMR spectrum of hexyl acetate exhibits distinct signals corresponding to the different
proton environments in the molecule. The chemical shifts (&), multiplicities, coupling constants
(J), and integration values are summarized in the table below.
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: . Coupling
Proton Chemical Shift o . _
_ _ Multiplicity Constant (J) in Integration
Assignment (d) in ppm
Hz

a 4.05 Triplet (t) 6.7 2H

b 2.04 Singlet (s) - 3H

c 1.62 Quintet (p) 6.8 2H

d 1.31 Multiplet (m) - 6H

e 0.90 Triplet () 6.9 3H

Structure with Proton Assignments:

13C NMR Spectroscopic Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts for each carbon atom in hexyl acetate are listed below.[1][2][3][4]

Carbon Assignment Chemical Shift (d) in ppm
C=0 171.03

O-CH: 64.67

O-CHz2-CH2 31.60

O-(CHz)2-CH: 28.76

O-(CH2)3-CHz 25.75

CH2-CHs 22.65

C=0-CHs 20.94

CH2-CHs 14.03

Structure with Carbon Assignments:

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of hexyl acetate shows

characteristic absorption bands for an ester.[5][6][7]

Wavenumber (cm™1)

Vibrational Mode

Functional Group

2960-2860 C-H stretch Alkane
1740 C=0 stretch Ester
1240 C-O stretch Ester

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of hexyl acetate provides information about its molecular weight and

fragmentation pattern.

The molecular ion peak (M*) for hexyl acetate is observed at m/z = 144, which corresponds to

its molecular weight.[8][9] The major fragments observed in the electron ionization (EI) mass

spectrum are detailed in the table below.[8]

m/z Relative Intensity (%) Proposed Fragment
144 Low [CsH1602]* (Molecular lon)
84 215 [CeH12]* (Loss of acetic acid)
[CH3COOH:2]* (McLafferty
61 24.7
rearrangement)
56 57.4 [CaHs]*
43 100 [CH3CO]J* (Base Peak)

Experimental Protocols

The following sections describe the general procedures for acquiring the spectroscopic data

presented in this guide.
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NMR Spectroscopy Protocol

Sample Preparation:

» A solution of hexyl acetate is prepared by dissolving approximately 10-20 mg of the
compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).[5][10][11]

e A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the
solution to provide a reference signal at 0.00 ppm.

e The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[12]
Standard acquisition parameters include a 30° or 45° pulse angle and a sufficient number of
scans to achieve a good signal-to-noise ratio.[13]

e 13C NMR: The spectrum is acquired on the same instrument, often requiring a larger number
of scans due to the low natural abundance of the 13C isotope.[12] Proton decoupling is used
to simplify the spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

» Adrop of neat hexyl acetate is placed directly onto the ATR crystal of an FTIR spectrometer.
[14][15]

e The spectrum is recorded over a typical range of 4000-400 cm~2.

o A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the
sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

Sample Introduction and lonization (Electron lonization - EI):
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» A small amount of hexyl acetate is introduced into the mass spectrometer, typically via
direct injection or through a gas chromatograph (GC) inlet.

o The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV).[16]

e This causes the molecule to ionize and fragment.
Data Analysis:
e The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for IR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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